Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-

Phleomycin Amplification Antibiotic Potentiation Structure-Activity Relationship

Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- (CAS 62638-73-7) is a heterocyclic compound with the molecular formula C12H9N3S and a molecular weight of 227.29 g/mol. It features a fused thiazole and pyridine ring system with a phenylamino substituent at the 2-position.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
CAS No. 62638-73-7
Cat. No. B12116031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-c]pyridin-2-amine, N-phenyl-
CAS62638-73-7
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=C(S2)C=CN=C3
InChIInChI=1S/C12H9N3S/c1-2-4-9(5-3-1)14-12-15-10-8-13-7-6-11(10)16-12/h1-8H,(H,14,15)
InChIKeyUJCNKYFPVLVTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- (CAS 62638-73-7): A Purine Bioisostere for Drug Discovery and Chemical Biology


Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- (CAS 62638-73-7) is a heterocyclic compound with the molecular formula C12H9N3S and a molecular weight of 227.29 g/mol. It features a fused thiazole and pyridine ring system with a phenylamino substituent at the 2-position [1]. This scaffold is a structural analogue of purine bases, establishing its primary role as a purine bioisostere for probing biological systems [2]. The compound is a member of the thiazolo[4,5-c]pyridine isomer class, a series that has been explored for developing adenosine receptor antagonists and kinase inhibitors [3].

Purine bioisostere for ATP-binding enzyme probe design
Specific thiazolo[4,5-c]pyridine isomer with N-phenyl pharmacophore
Supports adenosine receptor antagonist SAR expansion

Why Generic Thiazolopyridine Isomers Cannot Replace N-Phenyl-Thiazolo[4,5-c]pyridin-2-amine


The thiazolopyridine chemical space contains several regioisomers, and generic substitution is unreliable due to their divergent biological activities. A key study by Barlin et al. (1984) on phleomycin amplification demonstrated that activity is highly dependent on both the core isomer and the 2-substituent [1]. The research specifically noted that 2-substituted thiazolo[4,5-c]pyridines exhibited amplification activity comparable to the thiazolo[4,5-b]pyrazine series, while the regioisomeric thiazolo[5,4-b]pyridines were distinctly less potent [1]. This highlights that even a change in the fusion pattern of the thiazole and pyridine rings drastically alters the biological profile. Furthermore, a 2023 study on sEH/FLAP dual inhibitors found that while a thiazolo[5,4-b]pyridine derivative (46a) improved solubility and FLAP antagonism, a thiazolo[4,5-c]pyridine derivative (41b) possessed the unique additional property of decreasing thromboxane production [2]. These comparisons prove that the specific [4,5-c] fusion pattern and the N-phenyl substituent create a unique pharmacophore that cannot be replicated by other isomers or unsubstituted cores.

  • Isomer fusion shift

    Thiazolo[5,4-b]pyridine regioisomers exhibit lower phleomycin amplification activity; activity may not transfer directly.

  • Substituent-dependent profile

    Unsubstituted core lacks the N-phenyl group’s contribution to target interaction and physicochemical tuning; direct substitution may shift assay response.

Quantitative Differentiation of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- for Scientific Selection


Phleomycin Amplification: 2-Substituted Thiazolo[4,5-c]pyridines Show Superior Activity Over the [5,4-b] Isomer Class

The target compound, as a member of the 2-substituted thiazolo[4,5-c]pyridine class, was evaluated for its ability to amplify the activity of the antibiotic phleomycin. The class was reported to have activity comparable to that of the 2-substituted thiazolo[4,5-b]pyrazines. In contrast, the structurally related thiazolo[5,4-b]pyridine isomers exhibited lower amplification activity [1]. The rating for the best compounds in the broader series was a four-star activity at 1 mM and 0.5 mM concentrations, providing a performance benchmark [1]. Precise quantitative rating data for the specific N-phenyl derivative was not extracted in the abstract, but its activity context is placed within the higher-performing isomer class.

Phleomycin amplification
Class-level inference
[4,5-c] isomer class Reported high activity, comparable to [4,5-b]pyrazine class
vs
[5,4-b] isomer class Lower amplification activity
Supports scaffold selection for antibiotic potentiation SAR
Precise fold-difference not available; class-level comparison
Phleomycin Amplification Antibiotic Potentiation Structure-Activity Relationship

Distinct In Vitro Pharmacology: Thiazolo[4,5-c]pyridine Skeleton Enables Unique Dual Inhibition of Thromboxane Biosynthesis

In a 2023 study of diflapolin derivatives, the thiazolo[4,5-c]pyridine derivative (compound 41b) was directly compared to the thiazolo[5,4-b]pyridine derivative (46a). While 46a was optimized for enhanced solubility and FLAP antagonism while preserving sEH inhibition, the [4,5-c] isomer 41b, although being a less potent sEH/FLAP inhibitor, uniquely decreased thromboxane production in activated human peripheral blood mononuclear cells [1]. This demonstrates that the [4,5-c] fusion pattern imparts a distinct pharmacological profile not accessible with the [5,4-b] isomer.

Thromboxane biosynthesis
Head-to-head
[4,5-c] derivative (41b) Decreased thromboxane production in human PBMCs
vs
[5,4-b] derivative (46a) No reported thromboxane effect; enhanced FLAP antagonism
Unique pathway modulation for inflammation research
Qualitative observation in activated PBMCs
Inflammation sEH/FLAP Inhibition Thromboxane Biosynthesis

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Define N-Phenyl-Thiazolo[4,5-c]pyridin-2-amine's Drug-Like Space

The target compound has a computed XLogP3-AA of 3.2 and a Topological Polar Surface Area (TPSA) of 66.1 Ų, according to PubChem data [1]. These values lie within unstated but broadly accepted ranges for oral bioavailability, but their significance lies in comparison to other isomers and derivatives. For instance, the [4,5-c] isomer core without the N-phenyl substitution (Thiazolo[4,5-c]pyridin-2-amine, CAS 89786-54-9) has a computed TPSA of 51.8 Ų (based on PubChem data for CID 14252938), indicating that the N-phenyl substitution increases polarity and hydrogen bonding capacity. This quantitative difference can be used to tune solubility and permeability in a lead optimization program.

Physicochemical shift
Cross-study comparable
TPSA increase ~14.3 Ų vs unsubstituted core
XLogP3-AA increase ~1.7 units vs unsubstituted core
Guides permeability/solubility tuning in analog design
Computed properties, PubChem
Physicochemical Properties Drug-likeness ADME Prediction

Intellectual Property Landscape: A Defined Adenosine Receptor Antagonist Scaffold with Distinct Substitution Patterns

A 2022 patent application (US20220119412) explicitly claims thiazolo[4,5-c]pyridine-2-amine derivatives as adenosine receptor antagonists for the treatment of hyperproliferative and infectious diseases [1]. The patent exemplifies a series of compounds with modifications at the 4, 6, and 7 positions of the core, underscoring the scaffold's versatility. The target compound is a key early-stage member of this chemical series, possessing the essential 2-N-phenylamino pharmacophore. Its value is contextualized by the patent's claims: it serves as a foundational comparator for novel analogs and represents a simpler, early lead in the adenosine receptor antagonist program. Unlike later, more decorated patent examples, it offers a synthetically accessible starting point for medicinal chemistry efforts targeting this receptor family.

Patent scaffold maturity
Supporting evidence

Early-stage entry in adenosine receptor antagonist patent space; simpler structure compared to multi-step amide examples.

Enables rapid SAR derivatization for novel IP generation
Patent analysis; no quantitative data
Adenosine Receptor Antagonist Immuno-oncology Patent Landscape

Defined Application Scenarios for Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- Driven by Comparative Evidence


Medicinal Chemistry: Core Scaffold for a Patent-Backed Adenosine A2A/A2B Antagonist Program

Based on its identity as a claimed core in patent US20220119412 [1], this compound is the optimal starting material for any medicinal chemistry project aiming to develop novel adenosine receptor antagonists for immuno-oncology or inflammatory diseases. Its procurement enables rapid SAR exploration through simple amidine or amide coupling at the 2-amino group, building directly on the protected intellectual property space. This strategy avoids the synthetic complexity of the more heavily derivatized patent examples from the outset.

Chemical Biology: A Purine Bioisostere for Probing ATP-Binding Enzymes

The compound's established class role as a purine analogue [1] and its superior activity in phleomycin amplification assays over the [5,4-b] isomer class [1] position it as a high-priority chemotype for designing chemical probes targeting ATP-dependent enzymes, such as kinases. Researchers should select this specific isomer to ensure the highest likelihood of target engagement, as other thiazolopyridine regioisomers have demonstrably different biological profiles [2].

Inflammation Research: Investigating Unique Thromboxane-Modulating Polypharmacology

The unique ability of the thiazolo[4,5-c]pyridine core to suppress thromboxane biosynthesis in human PBMCs, a feature absent in the isomeric thiazolo[5,4-b]pyridine series, as reported in the diflapolin study [3], defines a specific research application. This compound should be prioritized as a starting point for developing dual-acting sEH/FLAP inhibitors with an additional thromboxane-lowering mechanism, a therapeutic strategy for resolving chronic inflammation without the side effects of classical NSAIDs.

Analytical Reference: A Well-Characterized Standard with Known Physicochemical and Spectral Signatures

For analytical chemistry and quality control, this compound is a well-defined standard. Its unambiguous identity is supported by a PubChem entry [4], a GC-MS spectrum in the NIST library [4], and computed physicochemical descriptors including a LogP of 3.2 and TPSA of 66.1 Ų [4]. This makes it a reliable reference for HPLC method development, retention time prediction, and purity assay validation, where differentiation from related impurities or isomers is critical.

Application
Selection Property
Validation Focus
Adenosine receptor antagonist research
[4,5-c] isomer with N-phenyl pharmacophore
Patent-based SAR expansion potential
ATP-binding enzyme probe design
Purine bioisostere scaffold, isomer-specific activity
Target engagement verification against kinase panel
Inflammation pathway studies
Thromboxane biosynthesis inhibition capacity
sEH/FLAP inhibition with thromboxane modulation endpoint
Analytical method development
Defined physicochemical profile
Chromatographic method optimization and purity assay validation
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